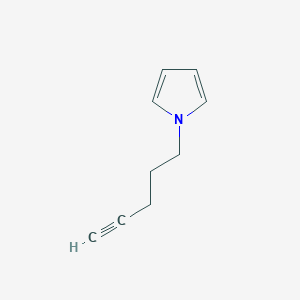
1-Pent-4-ynylpyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Pentynyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of a pentynyl group attached to the nitrogen atom of the pyrrole ring. Pyrroles are known for their significance in various biological and chemical processes, making 1-(4-Pentynyl)-1H-pyrrole an interesting subject for research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(4-Pentynyl)-1H-pyrrole can be synthesized through several methods. One common approach involves the reaction of 4-pentyn-1-ol with pyrrole in the presence of a strong acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through distillation or chromatography.
Industrial Production Methods: In an industrial setting, the production of 1-(4-Pentynyl)-1H-pyrrole may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Pentynyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole derivatives with functional groups such as aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, altering the compound’s reactivity and properties.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, introducing different substituents and modifying the compound’s characteristics.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are used for substitution reactions.
Major Products:
Oxidation: Products include pyrrole-2-carboxylic acid and pyrrole-2-aldehyde.
Reduction: Products include 1-(4-Pentenyl)-1H-pyrrole and 1-(4-Propyl)-1H-pyrrole.
Substitution: Products vary depending on the substituent introduced, such as halogenated pyrroles or nitropyrroles.
Applications De Recherche Scientifique
1-(4-Pentynyl)-1H-pyrrole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(4-Pentynyl)-1H-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these biomolecules. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation, depending on the specific application and target.
Comparaison Avec Des Composés Similaires
1-(4-Pentynyl)-1H-indole: Similar structure but with an indole ring instead of a pyrrole ring.
1-(4-Pentynyl)-1H-pyrrolidine: Similar structure but with a saturated pyrrolidine ring.
1-(4-Pentynyl)-1H-pyridine: Similar structure but with a pyridine ring.
Uniqueness: 1-(4-Pentynyl)-1H-pyrrole is unique due to its specific combination of a pyrrole ring and a pentynyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
105763-05-1 |
|---|---|
Formule moléculaire |
C9H11N |
Poids moléculaire |
133.19 g/mol |
Nom IUPAC |
1-pent-4-ynylpyrrole |
InChI |
InChI=1S/C9H11N/c1-2-3-4-7-10-8-5-6-9-10/h1,5-6,8-9H,3-4,7H2 |
Clé InChI |
JASZCLZEBUTDKV-UHFFFAOYSA-N |
SMILES |
C#CCCCN1C=CC=C1 |
SMILES canonique |
C#CCCCN1C=CC=C1 |
Synonymes |
1H-Pyrrole,1-(4-pentynyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















